4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a phenylbenzamide moiety
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-12-10-15(11-13-18)20-14-27-22(25-20)17-8-6-16(7-9-17)21(26)24-19-4-2-1-3-5-19/h1-14H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCYHUFZYYRMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216704 | |
| Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338408-14-3 | |
| Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338408-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Chlorophenyl)-2-thiazolyl]-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and phenylbenzamide groups. One common method starts with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity
- Several studies have indicated that thiazole derivatives exhibit anticancer properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar thiazole derivatives were effective against various cancer cell lines, suggesting that 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide may have similar effects .
2. Antimicrobial Properties
- Compounds with thiazole rings are known for their antimicrobial activities. Research has shown that derivatives of thiazoles can inhibit bacterial growth. The specific structural features of this compound contribute to its potential as an antibacterial agent.
3. Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that thiazole derivatives can reduce inflammation markers, indicating potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Evidence of Efficacy | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammation markers |
Case Studies
Case Study 1: Anticancer Research
A recent study focused on the synthesis and evaluation of various thiazole derivatives, including this compound. The results showed significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, researchers tested the antimicrobial efficacy of several thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited notable inhibition zones, suggesting potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The phenylbenzamide moiety can contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1,3-thiazole-2-thiol
- 4-(4-chlorophenyl)-1,3-thiazole-2-amine
- N-phenylbenzamide
Uniqueness
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide is unique due to its combination of a thiazole ring, chlorophenyl group, and phenylbenzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide is a member of the thiazole and benzamide family, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, a chlorophenyl group, and a benzamide moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂OS |
| Molecular Weight | 344.84 g/mol |
| SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
| InChI | InChI=1S/C18H15ClN2O3S/c1-23... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring is known to enhance the binding affinity to various enzymes and receptors, which can lead to inhibition of cellular processes such as proliferation and survival in cancer cells.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antiviral Activity :
Studies have shown that N-phenylbenzamide derivatives can exert antiviral effects against various viruses by increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication. For instance, derivatives have been tested against Hepatitis B virus (HBV), showing promising results in both in vitro and in vivo models .
Anticancer Activity :
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the activation of specific signaling pathways .
Case Studies
- Antiviral Efficacy Against HBV : A study synthesized a derivative related to this compound and tested its efficacy against HBV. Results indicated significant inhibition of viral replication in HepG2 cells with an increase in A3G levels .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxicity of similar benzamide derivatives against breast cancer cell lines. The study reported IC50 values ranging from 7.5 μM to 11.1 μM for selected derivatives .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of related compounds:
- RET Kinase Inhibition : Derivatives containing the thiazole moiety were found to inhibit RET kinase activity effectively, suggesting potential use in targeted cancer therapies .
- Broad-Spectrum Antiviral Effects : Compounds analogous to this compound have demonstrated broad-spectrum antiviral effects against HIV and HCV, reinforcing their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
